![molecular formula C13H23N5O2 B5637851 (3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)
(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simple precursors to obtain highly functionalized compounds. While the direct synthesis of "(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid" is not explicitly documented, similar synthetic approaches are observed in the preparation of pyrrolidine derivatives. For instance, the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives involves heating their ethoxycarbonyl derivative with water or nitromethane, leading to complex cyclic structures (Mulholland, Foster, & Haydock, 1972).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrrolidine rings, which are crucial for their biological activity. X-ray diffraction and NMR studies, as seen in similar compounds, provide detailed insights into the geometry, confirming the presence of specific functional groups and stereochemistry crucial for their activity (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Chemical properties of pyrrolidine derivatives are influenced by their structural features, including the pyrrolidine ring and substituent groups. These structures undergo various chemical reactions, including acylation, which leads to the formation of 3-acyltetramic acids, showcasing their reactive nature towards different chemical transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of pyrrolidine derivatives can be significantly varied based on their molecular structure. The crystalline structures of these compounds often reveal important supramolecular interactions, which can affect their physical properties and potential applications (Guang-zhou Zhu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4S)-1-[3-(5-methyltetrazol-1-yl)propyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-9(2)11-7-17(8-12(11)13(19)20)5-4-6-18-10(3)14-15-16-18/h9,11-12H,4-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNBHQHKLQVNBS-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CC(C(C2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CCCN2C[C@H]([C@@H](C2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[3-(5-methyltetrazol-1-yl)propyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

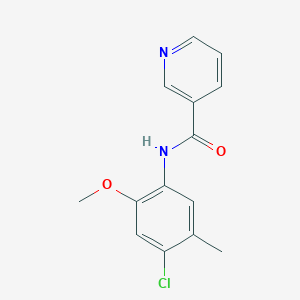

![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)
![5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5637786.png)
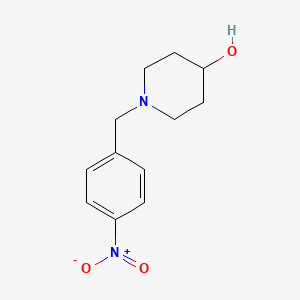
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5637796.png)
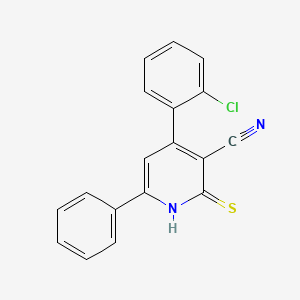
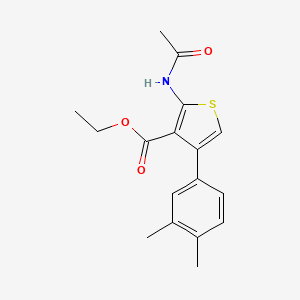
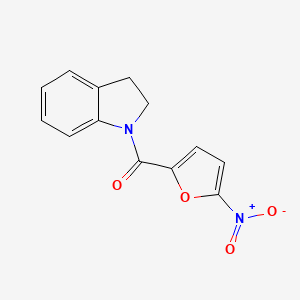
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)
![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)

![rel-(1R,5R)-6-(cyclopropylmethyl)-3-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5637843.png)